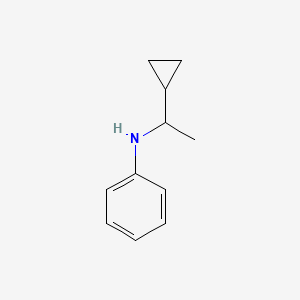

N-(1-cyclopropylethyl)aniline

Description

N-(1-cyclopropylethyl)aniline: is an organic compound with the molecular formula C₁₁H₁₅N. It consists of an aniline moiety substituted with a 1-cyclopropylethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

N-(1-cyclopropylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9(10-7-8-10)12-11-5-3-2-4-6-11/h2-6,9-10,12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONKBMHEHLHYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369563 | |

| Record name | Benzenamine, N-(1-cyclopropylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133612-00-7 | |

| Record name | Benzenamine, N-(1-cyclopropylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Alkylation of Aniline: : One common method to synthesize N-(1-cyclopropylethyl)aniline involves the alkylation of aniline with 1-cyclopropylethyl halides under basic conditions. The reaction typically proceeds as follows:

Reagents: Aniline, 1-cyclopropylethyl bromide or chloride, and a base such as sodium hydroxide or potassium carbonate.

Conditions: The reaction is usually carried out in an organic solvent like ethanol or acetone at elevated temperatures (50-80°C) for several hours.

-

Reductive Amination: : Another method involves the reductive amination of cyclopropylacetaldehyde with aniline.

Reagents: Aniline, cyclopropylacetaldehyde, and a reducing agent such as sodium borohydride or hydrogen gas with a catalyst.

Conditions: The reaction is typically performed in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use optimized reaction conditions and catalysts to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : N-(1-cyclopropylethyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Conditions: These reactions are typically carried out in acidic or basic media at controlled temperatures.

-

Reduction: : The compound can be reduced to form various amine derivatives.

Reagents: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Conditions: Reactions are usually performed in an inert atmosphere at room temperature or under mild heating.

-

Substitution: : Electrophilic aromatic substitution reactions can occur on the aniline ring.

Reagents: Halogens, sulfonyl chlorides, or nitrating agents.

Conditions: These reactions are typically carried out in the presence of a Lewis acid catalyst at controlled temperatures.

Major Products

Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.

Reduction: Formation of cyclopropylethylamine derivatives.

Substitution: Formation of halogenated, sulfonated, or nitrated aniline derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: N-(1-cyclopropylethyl)aniline is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

Biological Studies: The compound is used in studies to understand the interaction of cyclopropyl groups with biological systems, particularly in enzyme inhibition and receptor binding studies.

Medicine

Drug Development: It serves as a precursor or intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.

Industry

Material Science: this compound is used in the development of novel polymers and materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which N-(1-cyclopropylethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can influence the binding affinity and specificity of the compound, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

N-ethyl aniline: Similar structure but with an ethyl group instead of a cyclopropylethyl group.

N-isopropyl aniline: Contains an isopropyl group instead of a cyclopropylethyl group.

N-cyclopropyl aniline: Contains a cyclopropyl group directly attached to the nitrogen.

Uniqueness

N-(1-cyclopropylethyl)aniline is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest in various research and industrial applications.

Biological Activity

N-(1-cyclopropylethyl)aniline is a substituted aniline compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula : C₁₁H₁₆N

- Molecular Weight : 162.26 g/mol

- Structure : The compound features a cyclopropyl group attached to an ethyl chain linked to an aniline ring, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group enhances the compound's binding affinity and selectivity towards these targets, which can lead to modulation of various biochemical pathways. This interaction is crucial for understanding its pharmacodynamics and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Investigated for its ability to inhibit the growth of bacteria and fungi.

- Anticancer Activity : Studies have shown that this compound may induce apoptosis in cancer cells through specific signaling pathways.

- Neuroprotective Effects : Some derivatives have been linked to potential antidepressant effects, suggesting a role in mood regulation.

Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound derivatives. The findings indicated that certain modifications to the aniline structure enhanced cytotoxicity against various cancer cell lines. The compound's mechanism involved the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Studies

Another study assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent. Further research is needed to elucidate the exact mechanism by which it disrupts bacterial cell function.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| N-ethyl aniline | Ethyl group attached to aniline | Basic model for studying anilines |

| N-cyclopropylmethyl aniline | Cyclopropyl group with methyl substitution | Potential applications in cancer therapy |

| N-(1-cyclopropylethyl)-4-ethoxyaniline | Ethoxy substituent on aniline | Investigated for neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.